2-Hydroxyethyl sulfonate
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Overview
Description
2-hydroxyethyl sulfonate is a sulfonate ester obtained by formal condensation of one of the hydroxy groups of ethylene glycol with sulfonic acid. It is a sulfonate ester and a primary alcohol. It derives from an ethylene glycol.
Scientific Research Applications
Environmental and Biochemical Interactions
2-Hydroxyethyl sulfonate may play a role in biochemical processes involving sulfotransferase enzymes. These enzymes are crucial in phase II biotransformation reactions in the liver, and their activity can be influenced by various compounds, potentially altering the metabolism of certain chemicals in the body. Studies indicate that some compounds can inhibit the sulfonation process, leading to reduced clearance of particular substances (Wang et al., 2005).
Photocatalytic Degradation
This compound derivatives, like 2-anthraquinone sulfonate, have demonstrated the capability to generate hydroxyl radicals under specific conditions such as UVA exposure. These radicals are highly reactive and can oxidize pollutants and toxic organic compounds, indicating the potential use of these compounds in environmental remediation and pollution control. The presence of certain chemicals, like cyclohexanol, can significantly enhance this degradation process (Liu & Sun, 2011).
Synthetic Chemistry Applications
In synthetic chemistry, hydroxylamine-O-sulfonate derivatives are used as nucleophilic amination reagents for various chloro-substituted compounds. These reactions can lead to the synthesis of heterocyclic hydroxylamine-O-sulfonates, which in turn can undergo various tandem reactions to form complex heterocyclic structures. This versatile chemistry opens up possibilities for creating novel compounds with potential applications in medicinal chemistry, such as anticancer, antiviral, and antimicrobial agents (Sączewski et al., 2011).
Wastewater Treatment
Aromatic sulfonates, including compounds like this compound, can be present in industrial wastewater. Innovative materials such as recyclable acrylic ester polymers have been developed for the effective removal of these compounds from wastewater. This indicates the potential of this compound and its derivatives in improving wastewater treatment processes (Pan et al., 2008).
Nanotechnology and Biomimetics
Modifications of cellulose nanocrystals with sulfonated ligands, similar in structure to this compound, have been explored for creating biomimetic nanostructures in aqueous media. This research paves the way for utilizing these modified nanocrystals in nanomedicine, particularly for viral inhibition, showcasing the potential of sulfonate derivatives in the field of biotechnology (Zoppe et al., 2015).
Properties
Molecular Formula |
C2H5O4S- |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-hydroxyethyl sulfite |
InChI |
InChI=1S/C2H6O4S/c3-1-2-6-7(4)5/h3H,1-2H2,(H,4,5)/p-1 |
InChI Key |
FZKPQHFEMFIDNR-UHFFFAOYSA-M |
SMILES |
C(COS(=O)[O-])O |
Canonical SMILES |
C(COS(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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